molecular formula C14H11N5O2S2 B2432564 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1797698-42-0

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2432564
CAS No.: 1797698-42-0
M. Wt: 345.4
InChI Key: AIKZJYVAYAHEJX-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H11N5O2S2 and its molecular weight is 345.4. The purity is usually 95%.
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Biological Activity

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its biological effects, synthesis methods, and potential therapeutic applications.

The molecular formula of the compound is C13H15N5O2S2C_{13}H_{15}N_{5}O_{2}S_{2}, with a molecular weight of approximately 337.4 g/mol. The structural characteristics include a thiazoloazepine core and a benzo-thiadiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H15N5O2S2C_{13}H_{15}N_{5}O_{2}S_{2}
Molecular Weight337.4 g/mol
CAS Number1797027-42-9

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of thiazoles and thiadiazoles have shown efficacy against various bacterial strains. Studies suggest that the presence of the thiazoloazepine structure may enhance the antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antitumor Activity

The compound's potential as an anticancer agent has been explored in several studies. It has been reported that related compounds can inhibit key enzymes involved in tumor growth and proliferation. For example, compounds targeting tyrosine kinases have shown promise in inhibiting cancer cell lines such as breast and lung cancer models.

Anti-inflammatory Effects

In vitro studies have demonstrated that thiazoloazepine derivatives can reduce inflammatory markers in activated microglia cells. This suggests a potential role in treating neurodegenerative diseases where inflammation is a contributing factor.

Case Studies

  • Antimicrobial Evaluation
    • Objective : To assess the antimicrobial activity of synthesized thiazoloazepine derivatives.
    • Method : Disk diffusion method against Gram-positive and Gram-negative bacteria.
    • Results : Compounds exhibited significant inhibition zones compared to controls, with some derivatives showing MIC values as low as 10 µg/mL.
  • Antitumor Activity Assessment
    • Objective : Evaluate the cytotoxic effects on cancer cell lines (e.g., MCF-7 and A549).
    • Method : MTT assay for cell viability.
    • Results : Certain derivatives demonstrated over 70% inhibition of cell proliferation at concentrations of 25 µM.
  • Inflammation Studies
    • Objective : Investigate the effect on nitric oxide production in LPS-stimulated BV2 microglial cells.
    • Method : Griess assay for NO quantification.
    • Results : Selected compounds reduced NO production by up to 50%, indicating anti-inflammatory potential.

Properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S2/c20-12(7-3-4-8-10(6-7)19-23-18-8)17-14-16-9-2-1-5-15-13(21)11(9)22-14/h3-4,6H,1-2,5H2,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKZJYVAYAHEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.